An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6])
An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6])
Introduction: The Archetypal Ionic Liquid
1-Butyl-3-methylimidazolium hexafluorophosphate, commonly abbreviated as [BMIM][PF6], stands as one of the most extensively studied room-temperature ionic liquids (ILs).[1][2] Comprised of the 1-butyl-3-methylimidazolium ([BMIM]+) cation and the hexafluorophosphate ([PF6])− anion, this salt is a viscous, colorless to pale yellow liquid at ambient temperatures.[1][2] Its low volatility, high thermal stability, and wide electrochemical window have positioned it as a cornerstone in the field of green chemistry and electrochemistry, with applications ranging from a solvent for organic synthesis and extractions to an electrolyte in batteries and supercapacitors.[1][3][4][5][6]
This guide provides a comprehensive overview of the core physicochemical properties of [BMIM][PF6], offering both foundational data and insights into the experimental methodologies used for their determination. The content is structured to provide researchers, scientists, and drug development professionals with a robust understanding of this versatile ionic liquid.
Caption: Chemical structure and basic information for [BMIM][PF6].
Core Physicochemical Properties
The utility of [BMIM][PF6] in various applications is a direct consequence of its unique set of physicochemical properties. These properties are summarized in the table below, followed by a more detailed discussion of their significance and measurement.
| Property | Value | Temperature (°C) | Pressure |
| Molecular Formula | C₈H₁₅F₆N₂P | - | - |
| Molar Mass | 284.19 g/mol | - | - |
| Appearance | Clear, colorless to pale yellow viscous liquid | Ambient | Atmospheric |
| Density | 1.37 - 1.38 g/cm³ | 20 - 25 | Atmospheric |
| Viscosity | 267 - 310 cP (mPa·s) | 20 - 25 | Atmospheric |
| Melting Point | -8 to 10 °C | - | Atmospheric |
| Glass Transition Temp. | 190.6 K (-82.55 °C) | - | Atmospheric |
| Decomposition Temp. | >200 °C | - | Atmospheric |
| Refractive Index | 1.411 | 20 | Atmospheric |
| Ionic Conductivity | 1.37 mS/cm | 20 | Atmospheric |
| Electrochemical Window | ~4.0 V | Ambient | Atmospheric |
| Water Solubility | ~1.6 wt% (immiscible) | 20 | Atmospheric |
Thermal Properties: A Stable Liquid Range
A hallmark of [BMIM][PF6] is its wide liquid range and high thermal stability, making it a suitable medium for reactions that require elevated temperatures.
Melting Point and Glass Transition
[BMIM][PF6] has a reported melting point in the range of -8 °C to 10 °C, which classifies it as a room-temperature ionic liquid.[2][7] The variation in reported melting points can often be attributed to the purity of the sample, with higher purity samples tending to have a more defined melting point around 10 °C.[1] Below its melting point, [BMIM][PF6] can exist in a glassy state, with a glass transition temperature observed at 190.6 K (-82.55 °C).[1][8]
Thermal Decomposition
The thermal stability of [BMIM][PF6] is a key advantage over many conventional organic solvents. It generally exhibits a decomposition temperature greater than 200 °C, though some studies suggest it can be stable up to 473 K (200 °C) before decomposition begins.[7][9] This high thermal stability allows for a broad operational temperature range in various applications.
Density and Viscosity: Transport Properties
The transport properties of [BMIM][PF6], such as density and viscosity, are critical for engineering applications, including fluid handling, mixing, and mass transfer processes.
Density
At 20-25 °C, the density of [BMIM][PF6] is approximately 1.37-1.38 g/cm³.[1][2][7] The density is temperature-dependent, decreasing with increasing temperature.
Viscosity
[BMIM][PF6] is a relatively viscous liquid, with a viscosity of 267–310 cP at room temperature.[1] This high viscosity can present challenges in processes requiring rapid mixing or mass transport.[10] However, viscosity is highly sensitive to temperature, decreasing significantly as the temperature increases. The presence of impurities, particularly water, can also lead to a notable decrease in viscosity.[11]
Experimental Protocol: Measuring Viscosity with a Falling-Ball Viscometer
The falling-ball viscometer is a common instrument for determining the viscosity of liquids, especially at high temperatures and pressures.[10][11]
Principle: The viscosity of a fluid is determined by measuring the time it takes for a sphere of known size and density to fall through a tube of a known diameter filled with the fluid.
Methodology:
-
Calibration: The viscometer is first calibrated using standard fluids with known viscosities to determine the instrumental constants.[10][11]
-
Sample Preparation: A sample of [BMIM][PF6] with a known purity and low water content is placed into the viscometer tube.[10]
-
Temperature and Pressure Control: The viscometer is brought to the desired temperature and pressure.
-
Measurement: The falling body is released, and the time it takes to travel a fixed distance is measured.
-
Calculation: The viscosity is calculated using the falling time, the densities of the falling body and the liquid, and the instrumental constants.
Caption: Workflow for viscosity measurement using a falling-ball viscometer.
Electrochemical Properties: A Wide Potential Window
The electrochemical properties of [BMIM][PF6] are central to its use in energy storage devices and electrochemical synthesis.[3][4]
Ionic Conductivity
[BMIM][PF6] exhibits good ionic conductivity, typically around 1.37 mS/cm at 20 °C.[7] This property is essential for its function as an electrolyte, enabling the efficient transport of charge.
Electrochemical Stability Window
A key advantage of [BMIM][PF6] is its wide electrochemical stability window, which is approximately 4.0 V.[1][7] This wide window makes it a stable electrolyte for high-voltage applications in batteries and supercapacitors, as it resists decomposition at both the anode and cathode.[3] The anodic and cathodic limits are reported to be around 2.2 V and -1.8 V, respectively.[7]
Solubility and Miscibility: A Hydrophobic Ionic Liquid
The solubility characteristics of [BMIM][PF6] dictate its use in biphasic systems for separations and as a solvent for various solutes.
[BMIM][PF6] is considered a hydrophobic ionic liquid and is not miscible with water, having a solubility of about 1.6 wt% at 20 °C.[1][2][7] This immiscibility with water is a key feature for its application in liquid-liquid extractions from aqueous phases.
It is, however, miscible with a range of polar organic solvents, including acetone, dichloromethane, and acetonitrile.[1][7][12] Conversely, it is immiscible with nonpolar solvents such as hexane and diethyl ether.[12] Studies have shown that benzene, toluene, chloroform, and ethyl acetate are favorable solvents for [BMIM][PF6], while n-alkanes and ether are poor solvents.[13]
Spectroscopic and Structural Properties
Spectroscopic and structural data provide fundamental insights into the molecular-level characteristics of [BMIM][PF6].
Spectroscopic Data
-
NMR Spectroscopy: 1H and 13C NMR are standard techniques for confirming the structure and purity of [BMIM][PF6].[14][15] 19F and 31P NMR are used to characterize the [PF6]− anion.[15]
-
IR Spectroscopy: Infrared spectroscopy reveals characteristic vibrational modes of the [BMIM]+ cation and the [PF6]− anion. Key peaks include C-H stretching vibrations of the imidazolium ring and the butyl chain, as well as the stretching modes of the P-F bonds in the anion.[16][17]
Crystal Structure
The solid-state structure of [BMIM][PF6] has been investigated, revealing polymorphism.[18][19] X-ray diffraction studies have provided detailed information on bond lengths, angles, and the packing of the ions in the crystalline state.[18]
Synthesis and Purification
[BMIM][PF6] is typically synthesized in a two-step process.[2]
-
Alkylation: 1-methylimidazole is alkylated with 1-chlorobutane to produce 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).[2]
Caption: A simplified schematic of the synthesis process for [BMIM][PF6].
Safety and Handling
While often touted as "green" solvents due to their low volatility, ionic liquids like [BMIM][PF6] are not without hazards and should be handled with appropriate care.
-
Hazards: [BMIM][PF6] is known to cause skin and serious eye irritation.[21][22][23] It may also cause respiratory irritation.[21][22][23] Ingestion may be harmful.[22]
-
Handling Precautions: It is recommended to handle [BMIM][PF6] in a well-ventilated area and to wear protective gloves, clothing, and eye protection.[22][23][24] Avoid breathing any mists or vapors.[21][23]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[23][24]
It is also important to note that [BMIM][PF6] can slowly decompose in the presence of water, which can affect its properties and potentially release harmful substances.[2]
Conclusion
1-Butyl-3-methylimidazolium hexafluorophosphate is a foundational ionic liquid with a rich and well-documented set of physicochemical properties. Its high thermal stability, wide electrochemical window, and tunable solubility make it a versatile tool for a broad range of scientific and industrial applications. A thorough understanding of these properties, as outlined in this guide, is essential for its effective and safe implementation in research and development.
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- Crystallographic data for the three polymorphs of [bmim][PF 6 ] discussed in this paper. (n.d.). ResearchGate.
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- 1H NMR spectra (in d6-DMSO) of initial [bmim][PF6]. (n.d.). ResearchGate.
- Determination of Thermodynamic Parameters of Organic Solvents in Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate by Inverse Gas Chromatography. (2017, July 4).
- Temperature dependent NMR spectra of [BMIM][PF 6 ] representing for (a)... (n.d.). ResearchGate.
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